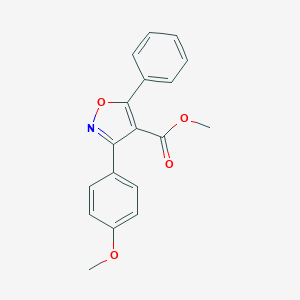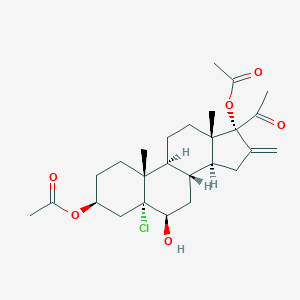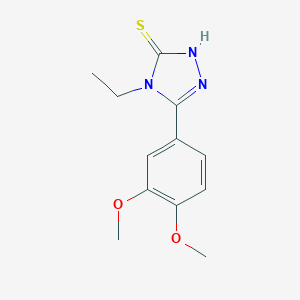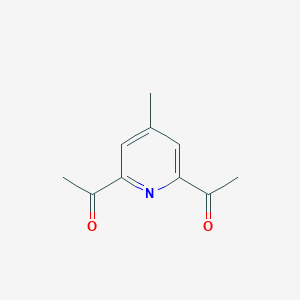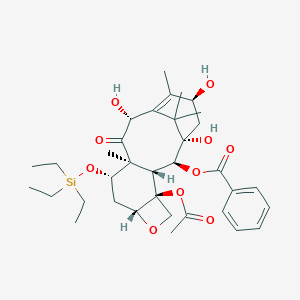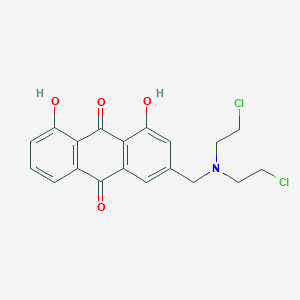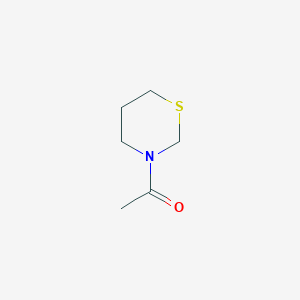
N-acetyltetrahydro-1,3-thiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyltetrahydro-1,3-thiazine (NATHT) is a heterocyclic organic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a derivative of tetrahydrothiophene and is known for its unique chemical structure and properties. NATHT has been extensively studied for its potential use in various scientific research applications, including medicinal chemistry, drug discovery, and pharmacology.
Mécanisme D'action
The mechanism of action of N-acetyltetrahydro-1,3-thiazine is not well understood, but it is believed to act as a modulator of various biological pathways. N-acetyltetrahydro-1,3-thiazine has been shown to interact with various proteins and enzymes in the body, which can lead to changes in cellular signaling and gene expression. These changes can ultimately lead to the therapeutic effects of N-acetyltetrahydro-1,3-thiazine.
Effets Biochimiques Et Physiologiques
N-acetyltetrahydro-1,3-thiazine has been shown to have various biochemical and physiological effects in the body. For example, N-acetyltetrahydro-1,3-thiazine has been shown to have antioxidant properties, which can help to reduce oxidative stress and inflammation in the body. N-acetyltetrahydro-1,3-thiazine has also been shown to have neuroprotective effects, which can help to prevent or slow the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-acetyltetrahydro-1,3-thiazine in lab experiments is its unique chemical structure, which allows for the synthesis of various derivatives with different properties. This makes N-acetyltetrahydro-1,3-thiazine a valuable starting material for drug discovery research. However, one of the limitations of using N-acetyltetrahydro-1,3-thiazine in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for research on N-acetyltetrahydro-1,3-thiazine. One potential area of research is the development of new derivatives of N-acetyltetrahydro-1,3-thiazine with improved properties for drug discovery research. Another potential area of research is the investigation of the potential therapeutic applications of N-acetyltetrahydro-1,3-thiazine in various disease states, including neurodegenerative diseases, cancer, and cardiovascular disease. Additionally, further research is needed to better understand the mechanism of action of N-acetyltetrahydro-1,3-thiazine and its effects on cellular signaling and gene expression.
Méthodes De Synthèse
The synthesis of N-acetyltetrahydro-1,3-thiazine is a complex process that involves several steps. The most commonly used method for synthesizing N-acetyltetrahydro-1,3-thiazine is the reaction between tetrahydrothiophene and acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction leads to the formation of N-acetyltetrahydro-1,3-thiazine, which can be further purified by various techniques such as chromatography.
Applications De Recherche Scientifique
N-acetyltetrahydro-1,3-thiazine has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of N-acetyltetrahydro-1,3-thiazine is in medicinal chemistry, where it is used as a starting material for the synthesis of various drugs. N-acetyltetrahydro-1,3-thiazine is also used in drug discovery research to identify new drug targets and to develop new drugs with improved efficacy and safety profiles.
Propriétés
Numéro CAS |
118515-26-7 |
|---|---|
Nom du produit |
N-acetyltetrahydro-1,3-thiazine |
Formule moléculaire |
C6H11NOS |
Poids moléculaire |
145.23 g/mol |
Nom IUPAC |
1-(1,3-thiazinan-3-yl)ethanone |
InChI |
InChI=1S/C6H11NOS/c1-6(8)7-3-2-4-9-5-7/h2-5H2,1H3 |
Clé InChI |
CMYIVEGIWYRBNF-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCSC1 |
SMILES canonique |
CC(=O)N1CCCSC1 |
Synonymes |
2H-1,3-Thiazine, 3-acetyltetrahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



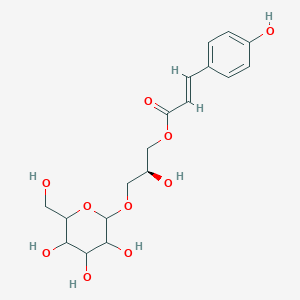
![8-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B40403.png)
